t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
This compound is also known as tert-butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate . It is a derivative of the bicyclo[2.2.1]heptane structure, which is a privileged molecular structure found in numerous compounds with various functions .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process is typically carried out under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O2 . The InChI code provides a detailed description of the molecule’s structure .Chemical Reactions Analysis
The compound is likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored at 0-10°C under inert gas . The compound is air sensitive and heat sensitive .Scientific Research Applications
Synthesis of Constrained Prolines and Amino Acid Analogues
Researchers have developed methods for the asymmetric synthesis of enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as conformationally constrained β-functionalised proline analogues. This synthesis route illustrates the versatility of methodologies involving intramolecular cyclisation of derivatives obtained from asymmetric Diels–Alder reactions (Buñuel et al., 2001). Furthermore, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate showcases significant improvements over original methods by utilizing an innovative approach starting from commercially available chiral lactone (Maton et al., 2010).
Application in Medicinal Chemistry
The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid has been explored through various approaches, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010). Additionally, microwave-assisted synthesis techniques have been employed to achieve high yields of related compounds in short times, further underscoring the compound's applicability in rapid and efficient synthetic processes (Onogi et al., 2012).
Development of Novel Synthetic Pathways
Efforts to develop novel synthetic pathways for related azabicyclic compounds have resulted in the creation of enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines. These compounds are synthesized utilizing meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a starting material, demonstrating the versatility of this compound class in facilitating the synthesis of complex molecular architectures (Pandey et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDSJWVRJUFMI-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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